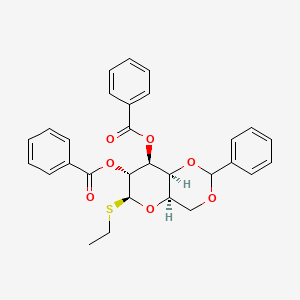

Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside

Description

Properties

IUPAC Name |

[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3/t22-,23+,24+,25-,28?,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMRTIABQQKBAN-WCBUPMEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401149697 | |

| Record name | β-D-Galactopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401149697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56119-30-3 | |

| Record name | β-D-Galactopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56119-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranoside, ethyl 4,6-O-(phenylmethylene)-1-thio-, dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401149697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the starting galactopyranoside are protected using benzoyl chloride in the presence of a base such as pyridine.

Formation of Benzylidene Acetal: The 4,6-hydroxyl groups are selectively protected by forming a benzylidene acetal using benzaldehyde and an acid catalyst like p-toluenesulfonic acid.

Thioglycoside Formation: The protected galactopyranoside is then reacted with ethyl thiol in the presence of a promoter such as silver triflate to form the thioglycoside linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside undergoes various chemical reactions, including:

Oxidation: The thioglycoside can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the benzylidene group can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The benzoyl protecting groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Acidic conditions (e.g., trifluoroacetic acid), basic conditions (e.g., sodium methoxide).

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Debenzylated Thioglycosides: From reduction reactions.

Free Hydroxyl Galactopyranosides: From substitution reactions.

Scientific Research Applications

Structural Characteristics

BBDTG is a thiogalactoside derivative characterized by the following molecular formula and weight:

- Molecular Formula : C29H28O7S

- Molecular Weight : 520.60 g/mol

The compound features multiple functional groups that enhance its reactivity and binding capabilities, making it suitable for various applications in biological systems.

Medicinal Chemistry

BBDTG is primarily investigated for its role as a potential therapeutic agent. Its structure allows it to interact with specific biological targets, particularly in the liver.

Targeting the Asialoglycoprotein Receptor (ASGP-R) :

- BBDTG has been studied for its ability to bind to ASGP-R, a receptor that plays a crucial role in liver targeting for drug delivery. The affinity of galactose derivatives for ASGP-R makes them suitable candidates for developing targeted therapies for liver diseases .

Case Study :

- Research indicates that galactosylated compounds like BBDTG can effectively deliver therapeutic agents directly to hepatocytes, improving the efficacy of treatments for conditions such as hepatitis and liver cancer .

Drug Delivery Systems

BBDTG's ability to selectively bind to liver cells positions it as an important component in the design of drug delivery systems.

Hepatotropic Drug Vectors :

- The compound can be utilized to create hepatotropic vectors that facilitate the targeted delivery of drugs to liver tissues. This specificity minimizes systemic side effects and enhances therapeutic outcomes .

Experimental Findings :

- In vitro studies have shown that BBDTG-conjugated drugs exhibit increased uptake in liver cells compared to non-targeted formulations. This enhanced uptake is attributed to the receptor-mediated endocytosis facilitated by ASGP-R .

Biochemical Research

BBDTG also finds applications in biochemical research, particularly in studies involving carbohydrate recognition.

Lectin Studies :

- The compound serves as a model substrate for investigating interactions between carbohydrates and lectins. Its structural analogs are employed to elucidate binding mechanisms and affinities in various biological contexts .

Synthesis and Derivatives

The synthesis of BBDTG involves several chemical reactions that allow for the introduction of specific functional groups.

Synthetic Routes :

- Common methods include glycosylation reactions and protection-deprotection strategies that yield the desired thiogalactoside structure. Variants of BBDTG can be synthesized by modifying substituents on the benzoyl or benzylidene groups, tailoring their properties for specific applications .

| Synthesis Method | Description |

|---|---|

| Glycosylation | Formation of glycosidic bonds using appropriate sugar donors and acceptors. |

| Protection Strategies | Use of protecting groups during synthesis to prevent unwanted reactions at specific sites. |

Mechanism of Action

The compound exerts its effects primarily through its role as a glycosyl donor. The thioglycoside linkage is activated under specific conditions, allowing for the transfer of the glycosyl moiety to acceptor molecules. This process is facilitated by the presence of promoters or catalysts that enhance the reactivity of the thioglycoside.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Data

NMR Data Highlights:

- ¹³C NMR (Target Compound): Benzoyl carbonyls: ~165–170 ppm. Benzylidene acetal carbons: ~100–110 ppm. Anomeric carbon (C-1): ~85 ppm (β-configuration) .

Biological Activity

Ethyl 2,3-di-o-benzoyl-4,6-o-benzylidene-beta-d-thiogalactopyranoside (commonly referred to as EDBT) is a synthetic compound derived from galactose. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycosidases and other enzymes. This article explores the biological activity of EDBT, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C29H30O6S

- Molecular Weight : 506.61 g/mol

- CAS Number : 56119-30-3

EDBT primarily exhibits its biological activity through the inhibition of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound's structure allows it to mimic natural substrates, thereby effectively competing with them for enzyme binding sites. This competitive inhibition can lead to a decrease in the metabolism of carbohydrates, which is particularly relevant in conditions such as diabetes and cancer.

Biological Activity and Research Findings

-

Glycosidase Inhibition :

- EDBT has been shown to inhibit various glycosidases effectively. Studies have indicated that it can selectively inhibit α-glucosidase and β-glucosidase, which are crucial in carbohydrate digestion and metabolism. This inhibition can lead to reduced glucose absorption in the intestines, presenting a potential therapeutic avenue for managing blood sugar levels in diabetic patients .

-

Antiviral Properties :

- Recent research has suggested that EDBT may possess antiviral properties. It has been studied for its ability to inhibit viral replication by targeting specific viral glycoproteins essential for viral entry into host cells. This mechanism has been explored in the context of several viruses, including influenza and coronaviruses .

-

Cytotoxicity and Anticancer Activity :

- EDBT's cytotoxic effects have been evaluated in various cancer cell lines. The compound demonstrated significant antiproliferative activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism appears to involve apoptosis induction through the modulation of cell cycle regulators such as cyclins and CDKs .

Case Studies

Q & A

Q. Key Experiment :

- Mannose donor : Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-β-D-thiomannoside + allyl silane → β-C-mannoside (95% selectivity) .

- Glucose donor : Analogous glucose derivative → α-C-glucoside (90% selectivity) .

Advanced: How to resolve contradictions in glycosylation efficiency reported across studies?

Methodological Answer:

Discrepancies arise from:

Acceptor solubility : Hydrophobic acceptors (e.g., LacCer) require pre-derivatization .

Activation conditions : NIS/TfOH () vs. PhSOCl/AgOTf () may alter oxocarbenium ion stability .

Temperature control : Reactions at −40°C favor kinetic products, while RT favors thermodynamic outcomes .

Q. Validation Protocol :

- Compare donor reactivity using standardized acceptors (e.g., methyl glycosides).

- Monitor reaction progress via ¹³C NMR for oxocarbenium ion intermediates .

Advanced: What analytical methods validate the regioselectivity of protecting group removal?

Methodological Answer:

Benzylidene cleavage : Use DDQ in wet CH₂Cl₂ (selective for benzylidene without disturbing benzoyl groups), confirmed by disappearance of δ 5.4–5.6 ppm (¹H NMR) .

Benzoyl deprotection : NaOMe/MeOH (Zemplén conditions), monitored by TLC (shift in Rf) and FT-IR (loss of C=O stretch at 1720 cm⁻¹) .

Data Conflict : notes axial sulfonates are displaced 2–3× faster than equatorial ones, impacting deprotection strategies .

Advanced: How to design experiments to study the conformational flexibility of benzylidene-protected thiogalactosides?

Methodological Answer:

NMR NOE : Measure nuclear Overhauser effects between H-1 (thioglycoside) and H-4/H-6 (benzylidene) to confirm ^4C₁ chair conformation .

X-ray crystallography : Resolve crystal structures to quantify ring puckering and torsion angles .

MD simulations : Compare computed vs. experimental J-coupling constants (e.g., J₃,₄) to assess flexibility .

Basic: What are the applications of this compound in oligosaccharide synthesis?

Methodological Answer:

- Glycosyl donor : Used in iterative glycosylation to build β-linked galactose units in human milk oligosaccharides (e.g., Lewis antigens) .

- Glycoconjugate vaccines : Serves as a key intermediate in synthesizing LPS fragments for Klebsiella pneumoniae vaccine development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.